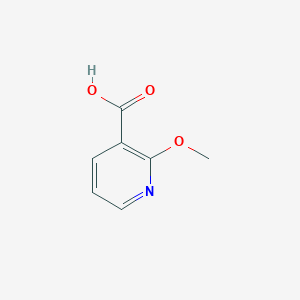

2-Methoxynicotinic acid

Overview

Description

2-Methoxynicotinic acid (2-MNA) is a compound of the nicotinic acid family, which is known to be an important component of the human body and plays a major role in various metabolic processes. It is a naturally occurring compound found in various foods, such as milk, eggs, and fish, and is also found in some dietary supplements. 2-MNA has been studied extensively in recent years due to its potential therapeutic benefits. This article will provide an overview of 2-MNA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Photochemical Reactions : Sakamoto et al. (2002) discovered that irradiating a benzene solution of 2-alkoxynicotinic acid alkyl esters, including 2-methoxynicotinic acid, yields cage-type photodimers. This finding has implications for understanding photochemical processes and designing novel photo-reactive compounds (Sakamoto et al., 2002).

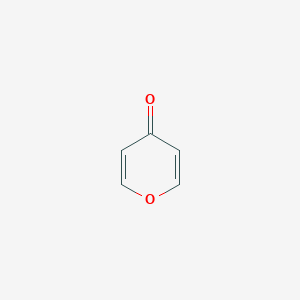

Synthesis of Cerpegin : Lazaar et al. (2005) reported a 'one-pot' four-step synthesis of cerpegin, starting from this compound. This synthesis method is significant for the efficient production of cerpegin, a compound of interest in medicinal chemistry (Lazaar et al., 2005).

Biotransformation Studies : Jin et al. (2011) characterized a strain of Rhodococcus erythropolis that transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This study highlights the potential of using microbial biotransformation for the production of nicotinic acid derivatives, including this compound (Jin et al., 2011).

Supramolecular Chemistry : Jun et al. (2013) synthesized and characterized supramolecular complexes involving this compound. These complexes demonstrate the role of this compound in forming intricate molecular architectures, which can be useful in materials science and nanotechnology (Jun et al., 2013).

Solid-State Chemistry : Long et al. (2015) explored the polymorphism of 2-hydroxynicotinic acid, which is closely related to this compound. Understanding the polymorphic forms of such compounds is crucial for pharmaceutical and material science applications (Long et al., 2015).

Synthesis of Methyl 2-Amino-6-Methoxynicotinate : Jeges et al. (2011) reported the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for preparing fused 2-pyridones. This synthesis highlights the role of this compound derivatives in organic synthesis and drug development (Jeges et al., 2011).

Photoluminescent Hybrid Materials : Wang and Yan (2006) studied the synthesis of modified 2-hydroxynicotinic acid and its application in photoluminescent hybrid materials. This research demonstrates the potential of this compound derivatives in developing materials with specific optical properties (Wang & Yan, 2006).

Safety and Hazards

2-Methoxynicotinic acid can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound . It should be used only in well-ventilated areas and contact with skin or eyes should be avoided .

Mechanism of Action

Target of Action

2-Methoxynicotinic acid is a derivative of niacin, also known as vitamin B3 . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Mode of Action

Niacin and its derivatives are known to interact with their targets, primarily enzymes involved in lipid metabolism, to bring about changes in the body . For example, niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin and its derivatives, including this compound, play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .

Pharmacokinetics

It has been suggested that this compound has predictive modeling properties for pharmacokinetics and molecular modeling . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability could be predicted using computational models.

Result of Action

Given its similarity to niacin, it is likely that this compound would have similar effects, such as modulating lipid metabolism and contributing to redox reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of redox cofactor precursors in the environment may affect the redox metabolism of cells, influencing the efficiency of this compound’s action .

Properties

IUPAC Name |

2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJSXSARPZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351727 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-81-0 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

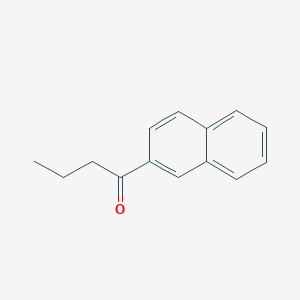

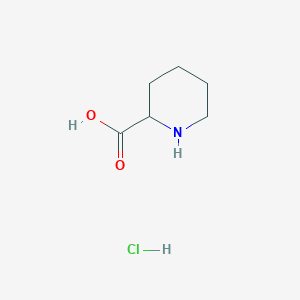

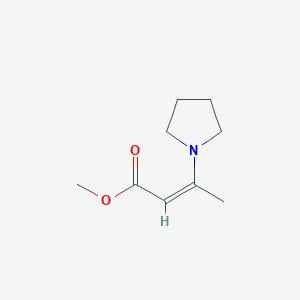

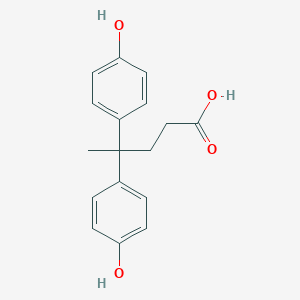

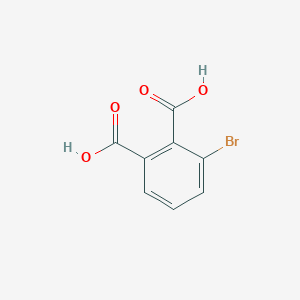

Feasible Synthetic Routes

Q1: How does the incorporation of 2-methoxynicotinic acid into larger molecules influence their interaction with the mineralocorticoid receptor (MR)?

A1: While the provided research articles [, ] don't directly investigate the binding mode of this compound itself to the MR, they highlight its presence within larger molecules that act as MR antagonists. These antagonists, specifically (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, demonstrate high potency and selectivity for MR over other nuclear hormone receptors like the progesterone receptor (PR) []. This suggests that the this compound moiety likely contributes to the overall shape, electrostatic interactions, and potential hydrogen bonding capabilities of the antagonist, facilitating its binding to the MR and subsequent downstream effects like modulation of gene expression related to electrolyte balance.

Q2: Can you elaborate on the structural characterization of complexes incorporating this compound and their magnetic properties?

A2: Research demonstrates the successful synthesis and structural characterization of a copper complex incorporating this compound: [Cu2(this compound)4(H2O)2] []. Single-crystal diffraction analysis revealed a dimeric structure with a paddle-wheel arrangement, where two copper ions are bridged by four this compound ligands and coordinated by water molecules in the axial positions []. This complex further assembles into a 2D supramolecular architecture via hydrogen bond interactions []. Interestingly, magnetic studies revealed overall antiferromagnetic interactions between the neighboring Cu(II) ions within this structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)